molecular formula C15H21BO3 B7954290 1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Cat. No.: B7954290
M. Wt: 260.14 g/mol
InChI Key: NYAVKLZMNQSZGI-UHFFFAOYSA-N
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Description

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a chemical compound with the molecular formula C12H17BO2This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one can be synthesized through several methods. One common method involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives and boronic esters, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic processes and in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is unique due to its combination of the phenyl and pinacol ester groups, which provide it with distinct reactivity and stability. This makes it particularly valuable in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-11(13(17)12-9-7-6-8-10-12)16-18-14(2,3)15(4,5)19-16/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAVKLZMNQSZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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